3-Amino-4-(2,5-dimethylphenyl)butyric Acid
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Overview
Description
3-Amino-4-(2,5-dimethylphenyl)butyric Acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butyric acid, featuring an amino group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,5-dimethylphenyl)butyric Acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the addition of butyric acid to the amine to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,5-dimethylphenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
3-Amino-4-(2,5-dimethylphenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Amino-4-(2,5-dimethylphenyl)butyric Acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the aromatic ring allow the compound to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
γ-Aminobutyric Acid (GABA): A neurotransmitter with a similar amino group but different structural features.
β-Hydroxybutyric Acid: A metabolite with a hydroxyl group instead of an amino group.
4-(3,4-Dimethoxyphenyl)butyric Acid: A compound with similar but different substituents on the aromatic ring .
Uniqueness
3-Amino-4-(2,5-dimethylphenyl)butyric Acid is unique due to its specific substitution pattern on the aromatic ring and the presence of both an amino group and a butyric acid moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-4-(2,5-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-9(2)10(5-8)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
KBORDPUZPVPSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(CC(=O)O)N |
Origin of Product |
United States |
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